
Trifluoroacetaldehyde
Overview
Description
Trifluoroacetaldehyde (CF₃CHO) is a fluorinated aldehyde characterized by its high electrophilicity and reactivity due to the electron-withdrawing trifluoromethyl group. It is typically stabilized as a hydrate (CF₃CH(OH)₂·½H₂O) or hemiacetal (e.g., CF₃CH(OEt)OH) due to its inherent instability in the free aldehyde form . This compound serves as a versatile trifluoromethylating agent in organic synthesis, enabling the introduction of the CF₃ group into carbonyl compounds, enamines, and nucleophilic biomolecules .
Scientific Research Applications
Synthetic Applications
Trifluoroacetaldehyde is primarily utilized as a reagent in various synthetic processes due to its ability to introduce trifluoromethyl groups into organic molecules. This section outlines key synthetic applications:
Trifluoromethylation Reactions
This compound acts as a nucleophilic trifluoromethylating agent, enabling the synthesis of a wide range of carbonyl compounds. A study demonstrated that using this compound hydrate in nucleophilic trifluoromethylation reactions yields satisfactory results across various substrates, showcasing its effectiveness in generating α-trifluoromethyl alcohols .
Formation of this compound N-tfsylhydrazone
The development of this compound N-tfsylhydrazone (TFHZ-Tfs) has emerged as a significant advancement. This compound serves as a surrogate for CF₃CHN₂, facilitating the generation of this highly reactive fluoroalkylating reagent under basic conditions. The methodology allows for difluoroalkenylation of X–H bonds (where X can be N, O, S, or Se), enhancing the scope and efficiency of fluorination reactions in organic synthesis .
Reactions with Amino Acids and Nucleotides
This compound has been studied for its interactions with cellular nucleophiles such as amino acids and nucleotides. Notably, it was found to react with L-cysteine to form stable adducts, which may have implications for developing cysteine prodrugs and heterocyclic compounds .
Environmental Impact
This compound is also pertinent in environmental chemistry due to its atmospheric degradation products and potential contributions to greenhouse gases.
Atmospheric Fate and Emissions
Research indicates that this compound can degrade into trifluoroacetic acid (TFA), which poses environmental risks due to its high solubility and phytotoxicity . The atmospheric modeling studies suggest that emissions from sources such as automobile air conditioners may lead to significant local deposition of TFA, raising concerns about ecological impacts .
Case Studies and Research Findings
The following table summarizes notable case studies highlighting the applications and findings associated with this compound:
Mechanism of Action
The precise mechanism of action of trifluoroacetaldehyde involves its high electrophilicity, which allows it to form complexes with nucleophiles. This facilitates the formation of carbon-carbon bonds and other chemical transformations. This compound can act as a Lewis acid, enhancing its reactivity with various nucleophiles .
Comparison with Similar Compounds
Reactivity in Nucleophilic Trifluoromethylation
Trifluoroacetaldehyde Hydrate vs. Hexafluoroacetone Hydrate
- Atom Economy: this compound hydrate (CF₃CH(OH)₂·½H₂O) exhibits superior atom economy (96% CF₃ utilization) compared to hexafluoroacetone hydrate (CF₃COCF₃·H₂O, 67% CF₃ utilization), as the latter releases only two CF₃ groups per molecule .
- Gibbs Free Energy : Reactions involving this compound hydrate release approximately +50 kcal/mol Gibbs free energy, making the process highly exothermic and irreversible. In contrast, hexafluoroacetone hydrate releases less energy, leading to reversibility and lower yields .
Table 1: Comparison of Trifluoromethylation Reagents
Property | This compound Hydrate | Hexafluoroacetone Hydrate |
---|---|---|
CF₃ Utilization Efficiency | 96% | 67% |
Gibbs Free Energy Release | +50 kcal/mol | +30 kcal/mol |
Reaction Yields* | 70–95% | 40–75% |
*Yields for α-trifluoromethyl alcohol synthesis from ketones .
Stability and Handling
- Instability : this compound is highly unstable in its free form, requiring stabilization as hydrates or hemiacetals. Similar instability is observed in this compound ethyl hemiacetal (CF₃CH(OEt)OH), which decomposes upon prolonged storage .
- Comparison with Non-Fluorinated Aldehydes: Non-fluorinated aldehydes (e.g., acetaldehyde) are more stable but lack the electrophilicity required for CF₃ transfer. Fluorinated analogs like chloral (CCl₃CHO) are more stable but less reactive due to weaker electron-withdrawing effects .
Reactivity with Biomolecules
- Order of Reactivity: this compound reacts with cellular nucleophiles in the order SH > NH₂ > OH. For example, it forms stable adducts with glutathione (via thiol groups) and DNA bases (via amino groups), unlike non-fluorinated aldehydes, which primarily target amines .
Table 2: Reactivity with Nucleophiles
Nucleophile | This compound Adduct | Acetaldehyde Adduct |
---|---|---|
Cysteine | (2R,5R)-5-amino-6-oxathiane | Thiazolidine (reversible) |
Glutathione | Trifluoromethyl-oxathiane | No stable adduct |
Adenine | CF₃CH(OH)-N⁶-adduct | Unstable Schiff base |
Mechanistic Insights
- Deprotonation Barriers : The activation barrier for CF₃CHO deprotonation is lower (ΔG‡ = 13 kcal/mol) than for HFCO (ΔG‡ = 18 kcal/mol), enhancing its reactivity in nucleophilic trifluoromethylation .
- By-Product Formation : CF₃CHO releases formate by-products during reactions, whereas hexafluoroacetone generates trifluoroacetate (CF₃CO₂⁻), which is more acidic and complicates purification .
Chemical Reactions Analysis
Reactions with Nucleophiles
Trifluoroacetaldehyde is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the trifluoromethyl group, which enhances the electrophilicity of the carbonyl carbon [5, 4].
- With Water: this compound readily reacts with water to form this compound hydrate (CF3CH(OH)2). This hydrate is a common form in which this compound is stored and used [16, 8].
- With Alcohols: Similarly, this compound reacts with alcohols to form hemiacetals. For instance, it reacts with ethanol to form this compound ethyl hemiacetal .
- With Amines: this compound reacts with amines to form imines. This reaction is influenced by the nucleophilicity of the amine and the reaction conditions .
- With Amino Acids: this compound reacts with amino acids, leading to stable adducts. For example, it reacts with L-cysteine to form (2R,4R)- and (2S,4R)-2-(trifluoromethyl)thiazolidine-4-carboxylic acid .
- With Thiols: Thiols react with this compound, demonstrating higher reactivity compared to amines and alcohols. For example, this compound reacts with L-cysteine methyl ester and 2-mercaptoethylamine to form stable thiazolidine derivatives .
Mannich Reactions
This compound NH-Aryl hydrazones can serve as carbon-centered nucleophiles in Mannich reactions. The electron-withdrawing properties of the trifluoromethyl group enhance the reactivity of the hydrazone, enabling efficient Mannich-type couplings with formaldehyde and aromatic aldehydes .
Friedel-Crafts Reactions
This compound ethyl hemiacetal can be used in Friedel-Crafts-type reactions with arenes to prepare 1-aryl-2,2,2-trifluoroethyl compounds . Phenols do not directly react with this compound ethyl hemiacetal but can undergo regioselective substitution in the presence of a catalyst like anhydrous potassium carbonate .
Reactions with Hydrazines
This compound reacts with hydrazines to form hydrazones, which are useful intermediates for synthesizing trifluoromethylated heterocycles. This compound N-triftosylhydrazone (TFHZ) can be used as a surrogate for trifluorodiazoethane, enabling various transformations like cycloadditions and difluoroalkenylations [1, 13].
Cycloaddition Reactions
This compound N-Triftosylhydrazone (TFHZ) undergoes cycloaddition reactions, providing a method for synthesizing trifluoromethylpyrazoles .
Reactions with Trialkylamines
This compound azine (TFAcAz) reacts with trialkylamines to form a cyclic dimer containing a 1,4-dihydro-1,2,4,5-tetrazine ring .
Reaction with HO2 radical
Q & A
Basic Research Questions
Q. What are the established synthetic routes for trifluoroacetaldehyde, and how can reaction conditions be optimized for higher yields?
this compound is commonly synthesized via vapor-phase catalytic oxidation of trifluoroethanol (TFE). Key parameters include:
- Catalyst selection : Silver-based catalysts (e.g., Ag/Al₂O₃) achieve >80% selectivity at 300–350°C .
- Temperature control : Higher temperatures (>350°C) risk over-oxidation to trifluoroacetic acid (TFA).
- Feedstock ratios : A TFE-to-oxygen molar ratio of 1:2 minimizes byproducts like CO₂ .
Methodological optimization involves gas chromatography (GC) for real-time product analysis and adjusting residence time in fixed-bed reactors .
Q. What are the key physical and chemical properties of this compound relevant to experimental design?
Critical properties include:
- Boiling point : -26.4°C at 760 mmHg, necessitating cryogenic handling .
- Reactivity : High electrophilicity due to the electron-withdrawing CF₃ group, making it prone to hydrate formation (CF₃CH(OH)₂) in aqueous environments .
- Stability : Decomposes photolytically to TFA and CO under UV light, requiring dark storage at 0–6°C .
Q. How can this compound be stabilized during storage and handling?
- Low-temperature storage : Store at 0–6°C to inhibit polymerization .
- Use of stabilizers : Additives like hydroquinone or ethylenediaminetetraacetic acid (EDTA) mitigate radical-induced degradation .
- Inert atmospheres : Conduct reactions under nitrogen/argon to avoid oxidation .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- NMR spectroscopy : ¹⁹F NMR (δ ≈ -75 ppm for CF₃ group) and ¹H NMR (δ ≈ 9.5 ppm for aldehyde proton) .
- GC-MS : Quantifies purity and detects volatile byproducts like TFA .
- X-ray crystallography : Resolves structures of stabilized derivatives (e.g., hydrazones) .
Advanced Research Questions
Q. How does this compound contribute to atmospheric chemistry and secondary organic aerosol (SOA) formation?
CF₃CHO reacts with amines (e.g., dimethylamine) via water-catalyzed aminolysis, forming imines that nucleate SOA particles. Key pathways include:
- Single-water-molecule catalysis : Lowers activation energy by 5–10 kcal/mol, accelerating reaction rates by 10³–10⁴ times .
- Photolytic degradation : UV irradiation produces TFA, a persistent environmental pollutant .
Experimental validation involves flow-tube reactors coupled with mass spectrometry to simulate tropospheric conditions .
Q. What mechanistic insights explain the catalytic oxidation of trifluoroethanol to this compound?
The Ag/Al₂O₃ catalyst facilitates dehydrogenation via a Mars-van Krevelen mechanism:
TFE adsorbs onto Ag sites, forming Ag-O-CH₂CF₃ intermediates.
Oxygen vacancies on Al₂O₃ promote C-H bond cleavage, releasing H₂O and CF₃CHO .
Kinetic studies using in situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) confirm surface intermediates .
Q. How do competing degradation pathways of this compound affect environmental risk assessments?
- Photolysis : Primary pathway under UV light, yielding TFA (70–90% yield) and HFC-23 (a high-GWP byproduct; <5% yield) .
- Hydration : Forms CF₃CH(OH)₂, which undergoes slow oxidation to TFA in aqueous environments .
Controversies persist regarding HFC-23 yields, necessitating isotope-labeling studies to track degradation products .
Q. What synthetic applications leverage this compound’s reactivity in organic chemistry?
- Hydrazone derivatives : CF₃CHO reacts with sulfonylhydrazines to form trifluorodiazoethane surrogates for cyclopropanation reactions .
- Hemiacetal formation : Stabilizes CF₃CHO for use in nucleophilic additions (e.g., Grignard reactions) .
Methodologies emphasize anhydrous conditions and Lewis acid catalysts (e.g., BF₃·Et₂O) to direct regioselectivity .
Q. How can contradictions in reported degradation kinetics of this compound be resolved?
Discrepancies arise from:
- Experimental setups : Flow-tube vs. chamber studies differ in humidity and light intensity controls .
- Analytical limits : GC-MS may underestimate volatile intermediates like HFC-23 .
Resolution requires standardized protocols (e.g., ISO guidelines) and cross-lab validation using quantum chemical calculations .
Q. What role does this compound play in heterogeneous catalysis and aerosol growth?
CF₃CHO enhances sulfuric acid-dimethylamine nucleation rates by 10–100× via hydrogen-bonding interactions, as shown in CLOUD (Cosmics Leaving Outdoor Droplets) chamber experiments . Computational models (e.g., Gaussian DFT) predict ternary nucleation mechanisms involving CF₃CHO-H₂O clusters .
Preparation Methods
Acid-Catalyzed Decomposition of Hemiacetals
Microwave-Assisted Synthesis from Trifluoroacetaldehyde Ethylhemiacetal
A novel microwave-assisted protocol enables rapid preparation of TFAc from this compound ethylhemiacetal (TFAE) using concentrated sulfuric acid (H₂SO₄) as a catalyst . The reaction apparatus (Fig. 1) combines TFAE with H₂SO₄, followed by microwave irradiation at 100°C for 5 minutes and 150°C for an additional 5 minutes. Continuous nitrogen flow ensures inert conditions, preventing hydrate formation. The gaseous TFAc is condensed at −78°C and characterized via ¹H and ¹⁹F NMR spectroscopy, confirming the absence of derivatization .
Reaction Optimization
Key variables include acid concentration, irradiation temperature, and reaction time. Elevated temperatures (>150°C) risk decomposition, while insufficient heating (<100°C) results in incomplete conversion. The method achieves near-quantitative conversion of TFAE, though isolated yields remain unreported . Subsequent Friedel-Crafts hydroxyalkylation and Grignard reactions validate TFAc’s reactivity, with yields exceeding 80% in most cases .
Table 1. Microwave-Assisted Synthesis Conditions
Parameter | Optimal Value | Effect on Yield |
---|---|---|
Temperature | 100°C → 150°C | Maximizes conversion |
H₂SO₄ Concentration | 95–98% | Accelerates cleavage |
Irradiation Time | 10 minutes total | Ensures completeness |
Borohydride Reduction of Trifluoroacetic Acid Esters
Sodium Borohydride-Mediated Reduction
A scalable industrial process reduces ethyl trifluoroacetate (ETF) to TFAc hydrate using sodium borohydride (NaBH₄) in hydroxylic solvents . The reaction proceeds at 0–30°C in water-tetrahydrofuran (THF) mixtures, with stepwise NaBH₄ addition to mitigate exothermicity. Post-reaction acidification with H₂SO₄ and fractional distillation isolates fluoral hydrate (60% w/w aqueous solution) in 58% yield .
Mechanistic Insights
NaBH₄ selectively reduces the ester carbonyl to a hemiaminal intermediate, which hydrolyzes to TFAc hydrate. The use of ether co-solvents (e.g., THF) enhances borohydride solubility, while controlled pH prevents over-reduction .
Table 2. Borohydride Reduction Parameters
Component | Quantity | Role |
---|---|---|
Ethyl Trifluoroacetate | 1.0 equiv. | Substrate |
NaBH₄ | 1.0–3.0 equiv. | Reducing Agent |
Solvent | H₂O/THF (1:1) | Enhances solubility |
Temperature | 0–30°C | Controls exothermicity |
Vapor-Phase Fluorination of Chloral
Hydrogen Fluoride (HF)-Catalyzed Process
Early industrial methods fluorinate chloral (CCl₃CHO) with HF at elevated temperatures (>200°C) . While scalable, this approach generates partially fluorinated impurities (e.g., CClF₂CHO), necessitating costly purification for pharmaceutical applications .
Properties
IUPAC Name |
2,2,2-trifluoroacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O/c3-2(4,5)1-6/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTSHOJDBRTPHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058791 | |
Record name | Acetaldehyde, trifluoro- | |
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Molecular Weight |
98.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75-90-1 | |
Record name | Trifluoroacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trifluoroacetaldehyde | |
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Record name | Trifluoroacetaldehyde | |
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Record name | Acetaldehyde, 2,2,2-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetaldehyde, trifluoro- | |
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Record name | Trifluoroacetaldehyde | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.832 | |
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